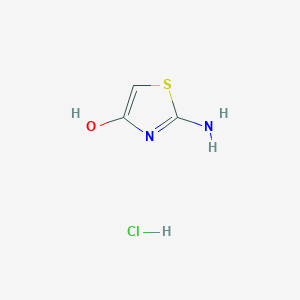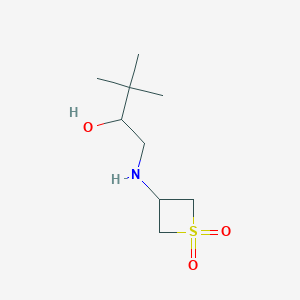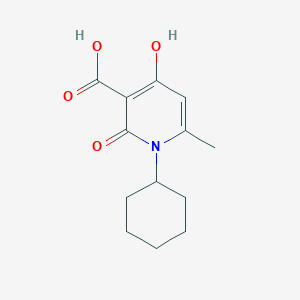
2-Aminothiazol-4-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminothiazol-4-ol hydrochloride is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the broader class of 2-aminothiazoles, which are known for their significant medicinal properties. These compounds have been utilized as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles, including antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminothiazol-4-ol hydrochloride typically involves the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions. The reaction is monitored by thin-layer chromatography (TLC) to ensure completion . Another common method is the Hantzsch synthesis, which involves the cyclization of α-haloketones with thiourea .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Aminothiazol-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Applications De Recherche Scientifique
2-Aminothiazol-4-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: This compound has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is used in the development of new pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 2-aminothiazol-4-ol hydrochloride involves its interaction with various molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This compound can also interact with DNA, leading to the inhibition of DNA replication and transcription .
Comparaison Avec Des Composés Similaires
2-Aminothiazole: Shares a similar core structure but lacks the hydroxyl group.
4-Aminothiazole: Similar structure but with the amino group at a different position.
Thiazolidine: A reduced form of thiazole with a saturated ring
Uniqueness: 2-Aminothiazol-4-ol hydrochloride is unique due to its hydroxyl group, which enhances its binding affinity to various biological targets. This structural feature contributes to its broad spectrum of biological activities and makes it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C3H5ClN2OS |
|---|---|
Poids moléculaire |
152.60 g/mol |
Nom IUPAC |
2-amino-1,3-thiazol-4-ol;hydrochloride |
InChI |
InChI=1S/C3H4N2OS.ClH/c4-3-5-2(6)1-7-3;/h1,6H,(H2,4,5);1H |
Clé InChI |
SWUAJGDXGJJGNW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(S1)N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Tert-butoxy)carbonyl]-8-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid](/img/structure/B13013820.png)



![2-(3-Chlorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B13013840.png)
![[5-(Oxolan-2-yl)oxolan-2-yl]methanamine](/img/structure/B13013842.png)
![[(2R)-1-methanesulfonylazetidin-2-yl]methanol](/img/structure/B13013846.png)
![2-[(1R,3S,5S)-6,6-difluoro-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octan-3-yl]acetic acid](/img/structure/B13013852.png)


![1-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)pyrrolidine-3-carboxylic acid](/img/structure/B13013883.png)



